molecular formula C5H12ClNO3 B555780 (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 79617-27-9

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No. B555780
CAS RN: 79617-27-9
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is a specialty chemical . It is offered by various suppliers for research purposes .


Molecular Structure Analysis

The molecular formula of “(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is C5H12ClNO3 . The InChI code is 1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1 . The molecular weight is 169.61 .


Physical And Chemical Properties Analysis

“(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is a white to off-white powder or crystals . It should be stored in a dark place, under an inert atmosphere, at room temperature . The compound is very soluble, with a solubility of 46.6 mg/ml .

Scientific Research Applications

Synthesis and Biopolymer Applications

  • An efficient synthesis method for optically pure (2S,3R,4S)-4-hydroxyisoleucine, an insulinotropic α-amino acid, involves the biotransformation of ethyl 2-methylacetoacetate to ethyl (2S,3S)-2-methyl-3-hydroxybutanoate (Wang, Ouazzani, Sasaki, & Potier, 2002).
  • Direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] produces compounds like (R)-3-hydroxybutanoic acid and its methyl ester, related to (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (Seebach, Beck, Breitschuh, & Job, 2003).

Pharmaceutical and Chemical Synthesis

  • Stereoselective synthesis of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, starts from trifluoro-3-methylbutanoic acid, related to (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (Pigza, Quach, & Molinski, 2009).
  • Amino acetate functionalized Schiff base organotin(IV) complexes, potentially used in anticancer drugs, involve reactions with compounds related to (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (Basu Baul, Basu, Vos, & Linden, 2009).

Optically Pure Compound Preparation

  • Methods for preparing optically pure (R)- and (S)-3-hydroxybutanoic acid and its homologues involve steps like the hydrogenation of methyl 3-oxoalkanoate, relevant to the study of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (Kikukawa, Iizuka, Sugimura, Harada, & Tai, 1987).

Chemical Structure Analysis

  • X-ray structure determination of similar compounds, like (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, provides insights into the stereochemistry and molecular structure of related amino acids (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

methyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718519
Record name Methyl L-allothreoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

CAS RN

79617-27-9
Record name Methyl L-allothreoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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